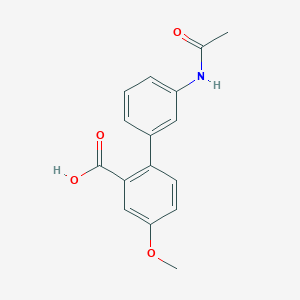
2-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Acetylaminophenyl)-5-methoxybenzoic acid (2-AAMP) is an organic compound that is widely used in scientific research. It is a synthetic compound with a wide variety of applications due to its unique properties and chemical structure. The compound is used in a variety of laboratory experiments and has been extensively studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95% is used in a variety of research applications, including drug development, biochemical studies, and biophysical studies. It has been used in studies of the interactions between enzymes and substrates, as well as in the development of new drugs. Additionally, 2-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95% has been used in studies of the structure and function of proteins, as well as in studies of the effects of drugs on cells.
Wirkmechanismus
2-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95% acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes. 2-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95% binds to the active site of AChE and inhibits its activity, resulting in an increase in acetylcholine levels.
Biochemical and Physiological Effects
2-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including AChE, as well as to affect the activity of ion channels and G protein-coupled receptors. Additionally, 2-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95% has been shown to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be produced in high yields. Additionally, it is relatively stable, and can be stored at room temperature for extended periods of time. However, it is also important to note that 2-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95% is toxic, and should be handled with appropriate safety precautions.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95%. These include further studies into its effects on enzymes and ion channels, as well as its potential applications in drug development. Additionally, further research could be conducted into its anti-inflammatory and anti-oxidant effects, as well as its potential therapeutic applications. Furthermore, further studies could be conducted into its potential mechanisms of action, as well as its interactions with other compounds.
Synthesemethoden
2-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95% is synthesized using a two-step reaction. The first step involves the condensation of 3-amino-5-methoxybenzoic acid and acetic anhydride to form an acylated intermediate. This intermediate is then reacted with thionyl chloride to form 2-(3-Acetylaminophenyl)-5-methoxybenzoic acid, 95%. This synthesis method is simple and efficient, and can be used to produce high yields of the compound.
Eigenschaften
IUPAC Name |
2-(3-acetamidophenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10(18)17-12-5-3-4-11(8-12)14-7-6-13(21-2)9-15(14)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWZNUWWHHLIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690622 |
Source


|
| Record name | 3'-Acetamido-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261989-17-6 |
Source


|
| Record name | 3'-Acetamido-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6-Methyl-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404753.png)